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molecular formula C7H8ClN B151487 3-Chlorobenzylamine CAS No. 4152-90-3

3-Chlorobenzylamine

Cat. No. B151487
M. Wt: 141.6 g/mol
InChI Key: BJFPYGGTDAYECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349827B2

Procedure details

A 1 M solution of Hunig's Base in anhydrous DMF is prepared (Solution A). A 0.5 M solution of 1-H-pyrazole-1-carboxamidine hydrochloride is prepared using solution A. A 0.25 M solution of (3-chlorophenyl)methanamine in anhydrous DMF is prepared. A solution of (3-chlorophenyl)methanamine (800 μL, 200 mmol, 1.0 eq) is added to a solution of 1-H-pyrazole-1-carboxamidine hydrochloride (400 μL, 200 mmol, 1.0 eq) followed by addition of Hunig's Base (80 μL, 2.3 eq). The reaction mixture is heated at 100° C. for 24 hours. The solvent is removed under reduced pressure to give the crude desired product as a viscous oil. The crude product is dried by azeotoping with acetone and drying the residue under high vacuum. The crude 1-(3-chlorobenzyl)guanidinium chloride is used in the next step without any further purification.
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 μL
Type
reactant
Reaction Step Four
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
80 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.[ClH:10].[N:11]1([C:16]([NH2:18])=[NH:17])[CH:15]=[CH:14][CH:13]=[N:12]1.[CH3:19][CH2:20][N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23]>CN(C=O)C>[CH3:19][CH2:20][N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23].[ClH:1].[N:11]1([C:16]([NH2:18])=[NH:17])[CH:15]=[CH:14][CH:13]=[N:12]1.[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.[Cl-:10].[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][NH:9][C:16]([NH2:17])=[NH2+:11] |f:1.2,6.7,9.10|

Inputs

Step One
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
800 μL
Type
reactant
Smiles
ClC=1C=C(C=CC1)CN
Name
Quantity
400 μL
Type
reactant
Smiles
Cl.N1(N=CC=C1)C(=N)N
Step Five
Name
Quantity
80 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Name
Type
product
Smiles
Cl.N1(N=CC=C1)C(=N)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CN
Name
Type
product
Smiles
[Cl-].ClC=1C=C(CNC(=[NH2+])N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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